Dihydro-beta-ionone

描述

Dihydro-beta-ionone is a characteristic aroma compound found in various plants, including Osmanthus fragrans. It is widely used in the flavor and fragrance industry due to its mellow, sweet, and fresh cedar scent. This compound is also known for its applications in cosmetics, perfumes, foodstuff, and beverages .

Synthetic Routes and Reaction Conditions:

One-pot synthesis: this compound can be synthesized from carotenoids using carotenoid cleavage dioxygenase and enoate reductase. The optimal activity for the enzyme PhCCD1 from Petunia hybrid was observed at pH 6.8 and 45°C.

Chemical synthesis: this compound can also be synthesized from beta-ionol through selective hydrogenation.

Industrial Production Methods:

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, typically involving reagents like potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced using hydrogenation methods, often employing catalysts like palladium on carbon.

Substitution: this compound can participate in substitution reactions, where functional groups are replaced by others under specific conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Hydrogen gas, palladium on carbon.

Substitution: Various halogenating agents, acids, or bases depending on the desired substitution.

Major Products Formed:

Oxidation: Formation of corresponding ketones or carboxylic acids.

Reduction: Formation of fully saturated hydrocarbons.

Substitution: Formation of halogenated or other substituted derivatives.

科学研究应用

Applications Overview

Dihydro-beta-ionone is known for its pleasant aroma and adaptability, making it a valuable ingredient in various formulations:

- Flavoring Agent : Used in food and beverages to impart a sweet, floral note.

- Fragrance Component : Integral in perfumes and personal care products, enhancing sensory experiences.

- Cosmetics : Incorporated in formulations for skin care and toiletries.

- Pharmaceuticals : Explored for potential therapeutic applications due to its biological properties.

Market Insights

The global market for this compound is projected to grow significantly:

- Market Size (2023) : USD 3.66 billion

- Projected Growth Rate (CAGR 2023-2033) : 6.50%

- Projected Market Size (2033) : USD 6.87 billion .

Application Segmentation

| Application Sector | Growth Potential |

|---|---|

| Fragrance Industry | Fastest growing segment |

| Food & Beverages | Steady demand |

| Cosmetics & Personal Care | Increasingly popular |

| Pharmaceuticals | Emerging applications |

Flavoring Agent

This compound is utilized in various food products, including:

- Confectionery : Adds a sweet floral note to candies.

- Baked Goods : Enhances flavor profiles in pastries and cakes.

- Beverages : Used in drinks to provide a unique aroma.

Fragrance Component

In the fragrance industry, this compound is valued for:

- Woody and Ambery Notes : It complements floral elements, giving depth and richness to perfumes .

- Cosmetic Products : Commonly found in lotions, soaps, and deodorants.

Cosmetics

The compound's stability and pleasant scent make it suitable for:

- Skin Care Products : Enhances user experience through sensory appeal.

- Toiletries : Used in formulations for shampoos and conditioners.

Pharmaceuticals

Recent studies suggest potential pharmaceutical applications of this compound:

- Investigated for its therapeutic properties .

- Possible use in health care formulations due to its biological activity.

Case Study 1: Fragrance Development

A leading fragrance company incorporated this compound into their new perfume line. The result was a product that received high consumer ratings for its unique aroma profile, showcasing the compound's effectiveness in enhancing fragrance complexity.

Case Study 2: Food Product Innovation

A confectionery manufacturer utilized this compound to create a new line of floral-flavored candies. The product was well-received in the market, highlighting the compound's versatility as a flavoring agent.

作用机制

Dihydro-beta-ionone exerts its effects primarily through its interaction with olfactory receptors, contributing to its characteristic aroma. In plants, it is involved in defense mechanisms against herbivores and pathogens. The compound’s biological effects are mediated through various molecular pathways, including those related to its antioxidant properties .

相似化合物的比较

Beta-ionone: A closely related compound with a similar structure but differing in the degree of saturation.

Alpha-ionone: Another related compound with a different isomeric form.

Gamma-ionone: A compound with a similar structure but different functional groups.

Uniqueness of Dihydro-beta-ionone:

Aroma Profile: this compound has a unique sweet and fresh cedar scent, making it highly valued in the fragrance industry.

Stability: The compound exhibits good thermal stability and a stable aroma profile under various conditions.

生物活性

Dihydro-beta-ionone (DHB-I) is a cyclic monoterpene that has garnered attention for its diverse biological activities. This compound is a derivative of β-ionone, which is known for its aromatic properties and potential health benefits. The following sections detail the biological activity of DHB-I, including its mechanisms of action, applications in various fields, and relevant research findings.

This compound is synthesized through the hydrogenation of β-ionone, resulting in a compound that retains the floral aroma while exhibiting distinct biological properties. Its structural formula can be represented as follows:

This compound is primarily found in essential oils and has applications in the fragrance, cosmetic, and food industries due to its pleasant scent.

1. Anticancer Properties

Research indicates that DHB-I exhibits significant anticancer activity. In vitro studies have shown that it can induce apoptosis in various cancer cell lines. For example, a study demonstrated that DHB-I effectively inhibited the proliferation of breast cancer cells by promoting the generation of reactive oxygen species (ROS) and activating apoptotic pathways .

Table 1 summarizes key findings from studies on the anticancer effects of DHB-I:

| Study | Cell Line | Effect | Mechanism |

|---|---|---|---|

| Asokkumar et al. (2020) | Lung cancer | Suppression of carcinogenesis | Increased antioxidant enzyme activity |

| Yang et al. (2020) | Breast cancer | Induction of apoptosis | ROS generation |

| Xie et al. (2020) | Prostate cancer | Inhibition of cell growth | Activation of G protein-coupled receptors |

2. Anti-inflammatory Effects

This compound has been noted for its anti-inflammatory properties. It has been shown to inhibit pro-inflammatory cytokines and reduce oxidative stress markers in various models . This suggests potential therapeutic applications in inflammatory diseases.

3. Antimicrobial Activity

DHB-I exhibits antimicrobial properties against a range of pathogens. Studies have indicated that it can inhibit the growth of both bacteria and fungi, making it a candidate for use in natural preservatives or therapeutic agents .

1. Fragrance and Cosmetics

This compound is widely used in the fragrance industry due to its sweet floral scent. It acts as a fixative, enhancing the longevity of perfumes. The increasing consumer demand for natural and sustainable products has further propelled its use in cosmetics .

2. Food Industry

In the food sector, DHB-I serves as a flavoring agent, enhancing the sensory profile of various products such as confectionery and beverages. Its application aligns with trends towards natural flavorings, catering to health-conscious consumers .

Case Studies

Several case studies highlight the efficacy of DHB-I in various applications:

-

Case Study 1: Anticancer Efficacy

- Research conducted by Asokkumar et al. demonstrated that dietary intake of DHB-I significantly reduced lung tumor incidence in animal models through mechanisms involving antioxidant enhancement and cell cycle arrest.

-

Case Study 2: Anti-inflammatory Potential

- A study on inflammatory bowel disease models showed that DHB-I reduced inflammation markers significantly compared to control groups, indicating its potential as an adjunct therapy.

属性

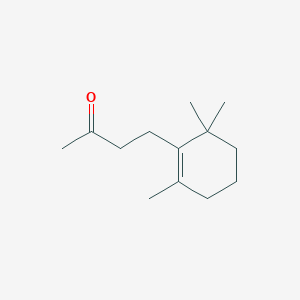

IUPAC Name |

4-(2,6,6-trimethylcyclohexen-1-yl)butan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22O/c1-10-6-5-9-13(3,4)12(10)8-7-11(2)14/h5-9H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJJDNZGPQDGNDX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(CCC1)(C)C)CCC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4047200 | |

| Record name | Dihydro-beta-ionone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4047200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, colourless to pale yellow liquid | |

| Record name | 2-Butanone, 4-(2,6,6-trimethyl-1-cyclohexen-1-yl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dihydro-beta-ionone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/86/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

261.00 to 262.00 °C. @ 760.00 mm Hg | |

| Record name | 4-(2,6,6-Trimethyl-1-cyclohexen-1-yl)-2-butanone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032913 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

48 mg/L @ 20 °C (exp) | |

| Record name | 4-(2,6,6-Trimethyl-1-cyclohexen-1-yl)-2-butanone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032913 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Density |

0.920-0.930 | |

| Record name | Dihydro-beta-ionone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/86/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

17283-81-7 | |

| Record name | Dihydro-β-ionone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17283-81-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dihydro-beta-ionone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017283817 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Butanone, 4-(2,6,6-trimethyl-1-cyclohexen-1-yl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dihydro-beta-ionone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4047200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(2,6,6-trimethyl-1-cyclohexen-1-yl)butan-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.546 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIHYDRO-.BETA.-IONONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/710YK6CESE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 4-(2,6,6-Trimethyl-1-cyclohexen-1-yl)-2-butanone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032913 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the origin of dihydro-beta-ionone and where is it found naturally?

A1: this compound is a naturally occurring volatile organic compound belonging to the C13 norisoprenoids class. It is often found as a glycosidically bound constituent in various fruits and plants. For example, it has been identified in quince (Cydonia oblonga, Mill.) fruit [], yellow-fleshed nectarines (Prunus persica L. Cv. Springbright) [], and red currant (Ribes rubrum L.) leaves [].

Q2: How is this compound formed in nature?

A2: this compound can be formed through biomimetic processes. For instance, heat treatment of a 4-oxygenated ionone derivative found in quince fruit led to the formation of this compound and other volatile C13 norisoprenoids []. Additionally, it can be derived from the degradation of 3,4-dihydroxy-7,8-dihydro-beta-ionone 3-O-beta-D-glucopyranoside, particularly under acidic conditions, as observed in apple leaves [].

Q3: What is the role of this compound in saffron aroma and how does it change over time?

A3: this compound contributes to the complex aroma profile of saffron []. While safranal is the dominant aroma compound in saffron, this compound is present alongside other volatile compounds like nonanal and 2,6-di-t-butylphenol. Interestingly, the concentration of this compound, along with other alcohols, aldehydes, and terpenoid oxidation products, changes during saffron storage. This contributes to the evolving aroma of saffron over time [].

Q4: Can this compound be synthesized?

A4: Yes, this compound can be produced through the catalytic hydrogenation of beta-ionone []. Various stationary supported palladium catalysts, such as Pd/ZnO, Pd/ShAS, and Pd/ShPAK, have been investigated for this purpose. Modifying the palladium catalyst with cobalt has been shown to increase the selectivity towards this compound formation [].

Q5: What analytical techniques are used to identify and quantify this compound?

A5: Various analytical techniques have been employed to identify and quantify this compound in different matrices. These include:

- Gas Chromatography-Mass Spectrometry (GC-MS): Used to identify and quantify this compound in saffron samples [], quince fruit juice [], and axenic cultures of cyanobacteria [].

- High-Performance Liquid Chromatography (HPLC): Employed for the separation and purification of this compound and its derivatives from various sources, such as apple leaves [] and quince fruit [].

- Nuclear Magnetic Resonance (NMR) Spectroscopy: Utilized for structural characterization and confirmation of this compound and its isomers, as seen in the analysis of quince fruit extracts [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。